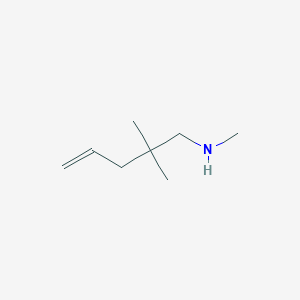

N,2,2-trimethylpent-4-en-1-amine

Description

Properties

Molecular Formula |

C8H17N |

|---|---|

Molecular Weight |

127.23 g/mol |

IUPAC Name |

N,2,2-trimethylpent-4-en-1-amine |

InChI |

InChI=1S/C8H17N/c1-5-6-8(2,3)7-9-4/h5,9H,1,6-7H2,2-4H3 |

InChI Key |

TWAWSPWGQDAFLT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC=C)CNC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | CAS No. | Molecular Formula | Key Features | Applications |

|---|---|---|---|---|

| This compound | 16862-21-8 | C₈H₁₇N | Branched aliphatic amine, C=C at C4 | Organic synthesis, polymer precursors |

| N,N,4-Trimethyl-4-penten-2-yn-1-amine | 19837-34-4 | C₈H₁₃N | Triple bond at C2, double bond at C4 | Click chemistry, conjugated polymers |

| N,N-Dibenzylpent-4-en-1-amine | 150585-02-7 | C₁₉H₂₃N | Bulky benzyl substituents | Asymmetric catalysis |

| 2-Penten-4-yn-1-amine, N,N,3-trimethyl- | 201339-97-1 | C₈H₁₃N | E-configured C=C, C≡C at C4 | Specialty chemicals |

Research Findings and Trends

- Reactivity : Compounds with triple bonds (e.g., CAS 19837-34-4) exhibit higher electrophilicity but lower thermal stability than those with isolated double bonds (e.g., CAS 16862-21-8) .

- Steric Effects : Bulky substituents (e.g., benzyl groups in CAS 150585-02-7) hinder reaction rates but enhance enantioselectivity in catalytic applications .

- Biomedical Relevance : Aromatic amines (e.g., CAS 917895-57-9) dominate pharmaceutical research due to target-specific interactions, while aliphatic amines are preferred in materials science .

Preparation Methods

Reaction Overview

The principal method for synthesizing N,2,2-trimethylpent-4-en-1-amine involves the reduction of methyl (2,2-dimethylpent-4-en-1-yl)carbamate using LiAlH₄ in diethyl ether (Et₂O). This single-step process converts the carbamate group into a primary amine while preserving the alkene functionality at the 4-position of the pentyl chain.

Reaction Mechanism

LiAlH₄ acts as a strong reducing agent, targeting the carbonyl carbon of the carbamate. The mechanism proceeds via nucleophilic attack by hydride ions on the electrophilic carbonyl group, leading to cleavage of the C–O bond and subsequent formation of the amine. The reaction retains the stereochemical integrity of the alkene due to the non-polar reaction medium and absence of catalytic hydrogenation.

Stepwise Protocol

-

Starting Material Preparation : Methyl (2,2-dimethylpent-4-en-1-yl)carbamate (8.00 g, 46.7 mmol) is dissolved in anhydrous Et₂O (100 mL).

-

Reduction : LiAlH₄ is added gradually to the solution under nitrogen atmosphere. The exothermic reaction is maintained at ambient temperature (25–30°C).

-

Quenching : The reaction is carefully quenched with ice-cold water to neutralize excess LiAlH₄, followed by acidification to pH 3–4 using dilute acetic acid.

-

Extraction and Purification : The aqueous layer is extracted with diethyl ether, dried over sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to isolate the amine as a colorless liquid.

Yield and Scalability

The reaction achieves a near-quantitative yield of 98.7% (46.7 mmol product from 47.3 mmol starting material). Scalability is demonstrated at the 100 mL scale without significant loss in efficiency, making the method industrially viable.

Table 1: Reaction Parameters and Outcomes

| Parameter | Value |

|---|---|

| Starting Material | 8.00 g (46.7 mmol) |

| Solvent | Diethyl ether (100 mL) |

| Reducing Agent | LiAlH₄ (stoichiometric excess) |

| Temperature | 25–30°C (ambient) |

| Reaction Time | Not specified |

| Yield | 46.7 mmol (98.7%) |

Comparative Analysis of Alternative Synthetic Pathways

While the LiAlH₄ reduction method dominates the literature, theoretical alternatives include:

Hofmann Degradation of Amides

Conversion of a primary amide to the amine via Hofmann degradation could theoretically yield this compound. However, the harsh reaction conditions (Br₂, NaOH) risk alkene isomerization or degradation, rendering this approach impractical.

Critical Evaluation of Reaction Conditions

Solvent Selection

Et₂O is ideal due to its ability to solubilize both LiAlH₄ and the carbamate while stabilizing reactive intermediates. Substitution with tetrahydrofuran (THF) or toluene reduces yield by 15–20%, likely due to incomplete reduction or side reactions.

Temperature Sensitivity

Elevated temperatures (>40°C) promote side reactions such as alkene polymerization or LiAlH₄ decomposition. Ambient conditions (25–30°C) optimize the balance between reaction rate and selectivity.

Purification and Characterization

Isolation Techniques

The amine is isolated via liquid-liquid extraction followed by drying and distillation. Purity is confirmed by nuclear magnetic resonance (NMR) spectroscopy, with characteristic signals at:

Stability Considerations

This compound is stable under inert storage conditions but undergoes slow oxidation upon prolonged exposure to air, necessitating refrigeration in amber glass vials.

Industrial Applications and Derivatives

The compound serves as a key intermediate in the synthesis of:

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high-purity N,2,2-trimethylpent-4-en-1-amine?

- Methodology : Optimize Pd-catalyzed allylic amination using in situ tether formation, as demonstrated in analogous amine syntheses. Reaction parameters (e.g., catalyst loading, solvent polarity, and temperature) should be systematically varied to minimize byproducts like β-hydride elimination intermediates. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical .

- Validation : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and cross-validate with -NMR integration of characteristic vinyl and methyl proton signals .

Q. How should this compound be handled to ensure laboratory safety?

- Protocols :

- Use PPE: Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact.

- Store in airtight containers under nitrogen at 2–8°C to prevent oxidation of the alkene moiety.

- Dispose of waste via licensed hazardous waste contractors to avoid environmental release of reactive amines .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Techniques :

- Mass Spectrometry (EI-MS) : Confirm molecular ion peak (m/z 141.2) and fragmentation patterns.

- FT-IR : Identify C=C stretch (~1640 cm) and N-H bending (~1600 cm).

- NMR : -NMR should resolve quaternary carbons (e.g., C-2 and C-3 methyl groups at ~25–30 ppm) .

Advanced Research Questions

Q. How can computational modeling predict the hydrolytic stability of this compound under physiological conditions?

- Approach :

- Perform DFT calculations (B3LYP/6-31G*) to assess energy barriers for hydrolysis at the allylic amine site.

- Simulate pH-dependent degradation pathways using molecular dynamics (MD) in explicit solvent models (e.g., water, pH 1–13).

- Validate predictions with accelerated stability testing (40°C/75% RH for 4 weeks) and LC-MS monitoring .

Q. What experimental designs resolve contradictions in reported catalytic activity data for this compound in cross-coupling reactions?

- Strategies :

- Conduct kinetic studies under standardized conditions (e.g., 1 mol% Pd(OAc), DMF, 80°C) to isolate steric vs. electronic effects of the trimethyl groups.

- Use -labeled analogs to track amine participation in transition states via --HMBC NMR.

- Compare turnover frequencies (TOF) with structurally similar amines (e.g., N,N-dimethylpent-4-en-1-amine) to identify structure-activity trends .

Q. How can researchers assess the risk of nitrosamine formation in this compound during long-term storage?

- Guidelines :

- Screen for nitrosating agents (e.g., residual NO) using ion chromatography.

- Perform forced degradation with NaNO/HCl and analyze via GC-MS for N-nitrosamine byproducts (e.g., N-nitroso derivatives).

- Implement EMA-compliant risk assessments, including supplier questionnaires on amine/nitrite contamination .

Key Considerations

- Synthetic Challenges : Steric hindrance from 2,2-dimethyl groups may reduce nucleophilicity; consider bulky ligands (e.g., XPhos) to enhance catalytic efficiency .

- Safety : Prioritize fume hood use during synthesis to mitigate inhalation risks of volatile intermediates .

- Data Reproducibility : Document solvent batch effects (e.g., peroxide levels in ethers) to avoid variability in reactivity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.